molecular formula C15H20ClN3O2S B1406808 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 1417567-36-2

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride

Cat. No. B1406808
CAS RN: 1417567-36-2
M. Wt: 341.9 g/mol
InChI Key: KKKPKVBOHUHRDI-UHFFFAOYSA-N
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Description

The compound “1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine is an organic compound with the molecular formula (CH2)5NH, consisting of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Scientific Research Applications

Applications in Synthesis and Antibacterial Activities:

  • Synthesis of Novel Derivatives : Some research focused on the synthesis of novel derivatives, including those related to 1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride. For instance, new triazole derivatives were synthesized and tested for antimicrobial activities, indicating potential applications in developing new antibacterial agents (Bektaş et al., 2007).

  • Antibacterial Activity : Studies have been conducted on the antibacterial properties of various compounds, including those related to piperidine derivatives, showing potential applications in the medical field for the treatment of bacterial infections (Merugu et al., 2010).

Applications in Crystal Structure Analysis:

  • Crystal Structure and Analysis : Research on the hydrochloride salt of related compounds, including those with piperidine structures, has been conducted to understand their crystal structures. This type of research is vital for developing new materials and drugs (Ullah & Stoeckli-Evans, 2021).

Applications in Chemical Reactions and Synthesis:

  • Reactions with Amines : Studies have explored the reactions of specific chemical compounds with amines, including piperidine, which is structurally related to the compound . These reactions are crucial for synthesizing new chemical entities (Panfilova et al., 1981).

  • Synthesis of Heterocyclic Compounds : There has been research into the synthesis of various heterocyclic compounds, including those involving piperidine derivatives. Such studies are significant for pharmaceutical development and the creation of new organic compounds (Šafár̆ et al., 2000).

properties

IUPAC Name

1-(4-methyl-1,1-dioxo-5-phenyl-1,2-thiazol-3-yl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S.ClH/c1-11-14(12-5-3-2-4-6-12)21(19,20)17-15(11)18-9-7-13(16)8-10-18;/h2-6,13H,7-10,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKPKVBOHUHRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCC(CC2)N)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 2
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 3
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 4
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 5
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride
Reactant of Route 6
1-(4-Methyl-1,1-dioxido-5-phenylisothiazol-3-yl)piperidin-4-amine hydrochloride

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